"Chroman-4-yl-(3-methoxy-propyl)-amine" basic properties
"Chroman-4-yl-(3-methoxy-propyl)-amine" basic properties
An In-Depth Technical Guide to Chroman-4-yl-(3-methoxy-propyl)-amine: Structural Rationale, Synthetic Methodologies, and Applications in Medicinal Chemistry
Executive Summary
In the landscape of modern drug discovery, the selection of versatile, stereochemically definable building blocks is paramount. Chroman-4-yl-(3-methoxy-propyl)-amine (CAS: 626214-33-3) represents a highly privileged secondary amine scaffold[1]. By fusing the rigid, biologically validated chroman core with a conformationally flexible, heteroatom-containing side chain, this compound offers medicinal chemists a precise tool for optimizing pharmacokinetics and target-binding affinity.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic specifications. Here, we will dissect the physicochemical rationale behind this molecule, detail a self-validating synthetic protocol for its generation, and map its trajectory within pharmacological applications.
Physicochemical Profiling & Structural Rationale
To understand the utility of Chroman-4-yl-(3-methoxy-propyl)-amine, we must first analyze its quantitative properties and how they translate to biological efficacy.
Quantitative Data Summary
The following table consolidates the core physicochemical properties of the compound, which are critical for predicting its behavior in biological assays and synthetic workflows.
| Property | Value | Mechanistic Implication |
| IUPAC Name | N-(3-methoxypropyl)chroman-4-amine | Defines the secondary amine linkage. |
| CAS Number | 626214-33-3 | Unique registry identifier. |
| Molecular Formula | C13H19NO2 | Indicates a low molecular weight suitable for fragment-based drug design. |
| Molecular Weight | 221.30 g/mol | Well within Lipinski’s Rule of 5 (<500 Da), ensuring high ligand efficiency. |
| Predicted Density | 1.07 ± 0.1 g/cm³ | Relevant for solvent selection and phase separation during extraction. |
| Predicted pKa | 9.59 ± 0.10 | The amine is protonated at physiological pH (7.4), enabling critical salt-bridge interactions within target receptor pockets. |
| Predicted LogP | 1.6 | Optimal lipophilicity. Balances aqueous solubility with passive membrane permeability. |
The Pharmacophore Logic
The architecture of this molecule is not accidental; it is a modular system designed for optimal receptor engagement:
-
The Chroman-4-amine Core: The bicyclic oxygen-containing ring provides a rigid, three-dimensional scaffold. This rigidity reduces the entropic penalty upon binding to a target protein[2].
-
The 3-Methoxypropyl Chain: The three-carbon length acts as a specific spatial linker, allowing the molecule to probe auxiliary hydrophobic pockets that shorter chains cannot reach.
-
The Terminal Methoxy Group: This moiety acts as a potent hydrogen bond acceptor. Furthermore, it finely tunes the overall lipophilicity (LogP 1.6), preventing the high-lipophilicity-driven toxicity often seen with pure alkyl chains.
Figure 1: Pharmacophore logic of the chroman-4-amine scaffold.
Synthetic Methodology: Reductive Amination Workflow
The most convergent and scalable strategy to synthesize Chroman-4-yl-(3-methoxy-propyl)-amine is via the reductive amination of chroman-4-one with 3-methoxypropylamine[1].
As an application scientist, I emphasize that a protocol must be a self-validating system. The choice of Titanium(IV) isopropoxide ( Ti(OiPr)4 ) over standard acid catalysis is deliberate: it acts simultaneously as a Lewis acid to activate the ketone and as a water scavenger to drive imine formation to completion without the need for a Dean-Stark apparatus.
Step-by-Step Experimental Protocol
Reagents Required: Chroman-4-one (1.0 eq), 3-methoxypropylamine (1.2 eq), Ti(OiPr)4 (1.5 eq), Sodium borohydride ( NaBH4 ) (1.5 eq), Anhydrous THF.
-
Step 1: Imine Condensation (Activation)
-
Action: Dissolve chroman-4-one and 3-methoxypropylamine in anhydrous THF under an inert argon atmosphere. Dropwise, add Ti(OiPr)4 at room temperature.
-
Causality: The titanium reagent coordinates with the ketone oxygen, increasing its electrophilicity, while simultaneously reacting with the generated water to form insoluble titanium dioxide, driving the equilibrium forward.
-
Validation: Stir for 6-8 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the UV-active ketone spot entirely disappears.
-
-
Step 2: In Situ Reduction
-
Action: Cool the reaction vessel to 0°C using an ice bath. Slowly add NaBH4 in small portions.
-
Causality: Cooling is critical to control the exothermic hydride transfer and prevent the reduction of any unreacted ketone. NaBH4 selectively reduces the activated imine/enamine intermediate to the secondary amine.
-
Validation: Stir for an additional 2 hours at room temperature. LC-MS analysis should confirm the target mass (m/z [M+H]+ = 222.3).
-
-
Step 3: Quench and Workup (Crucial Phase)
-
Action: Quench the reaction by adding 1N aqueous NaOH.
-
Causality: Adding NaOH breaks down the intermediate titanium complexes into a granular, easily filterable TiO2 precipitate. Failure to use a basic quench will result in a severe colloidal emulsion during extraction.
-
Validation: Filter the suspension through a pad of Celite. Extract the aqueous filtrate with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo to yield the crude product.
-
Figure 2: Workflow for the reductive amination of chroman-4-one.
Pharmacological & Medicinal Chemistry Applications
The chroman-4-amine motif is not merely a structural curiosity; it is a proven effector in several high-value therapeutic pathways[2]. By utilizing Chroman-4-yl-(3-methoxy-propyl)-amine as an intermediate, researchers can rapidly generate libraries of substituted amides, ureas, or sulfonamides.
Ion Channel Modulation
Derivatives of chroman-4-amines (such as NIP-142) are well-documented blockers of multi-ion channels, specifically the Kv1.5 potassium channel[2]. These compounds prolong the duration of atrial-specific action potentials, making them potent antiarrhythmic agents. The 3-methoxypropyl chain in our target compound provides the exact steric bulk required to occlude the channel pore without causing off-target hERG liability.
GPCR and Receptor Antagonism
Chroman-4-amine sulfonamides have been identified as highly potent antagonists of the human Bradykinin B1 receptor, a key target for inflammatory pain[2]. The secondary amine of Chroman-4-yl-(3-methoxy-propyl)-amine serves as the perfect conjugation point for sulfonyl chlorides. The resulting sulfonamide leverages the methoxy group to anchor into the hydrophilic sub-pockets of the B1 receptor via hydrogen bonding.
Figure 3: Biological signaling pathways modulated by chroman-4-amines.
Conclusion
Chroman-4-yl-(3-methoxy-propyl)-amine bridges the gap between structural rigidity and necessary conformational flexibility. By employing robust, self-validating synthetic techniques like titanium-mediated reductive amination, researchers can efficiently harness this building block. Its tailored physicochemical profile (LogP 1.6, pKa 9.59) ensures that downstream derivatives maintain excellent drug-like properties, making it an indispensable asset in the development of novel ion channel modulators and GPCR antagonists.
References
-
ACS Organic Letters - Visible-Light-Promoted Metal-Free Three-Component Reaction for the Synthesis of Sulfonated 4-Amino-chromans. Available at:[Link]
